

An In-depth Technical Guide to the Spectroscopic Data of Nitrophenyl-piperidines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(4-Nitrophenyl)piperidine*

Cat. No.: *B172221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nitrophenyl-piperidines, a class of compounds of interest in medicinal chemistry and drug development. This document compiles quantitative spectroscopic data, details experimental protocols for key analytical techniques, and visualizes experimental workflows to support research and development activities.

Spectroscopic Data of 1-(4-Nitrophenyl)piperidine

The following tables summarize the available spectroscopic data for the representative compound, 1-(4-nitrophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.15	d, $J = 9.2$ Hz	2H	H-2', H-6' (aromatic)
6.85	d, $J = 9.2$ Hz	2H	H-3', H-5' (aromatic)
3.55	t, $J = 5.4$ Hz	4H	H-2, H-6 (piperidine)
1.70	m	6H	H-3, H-4, H-5 (piperidine)

Solvent: CDCl_3 . Spectrometer frequency: Not specified in the available data.

Table 2: ^{13}C NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

Chemical Shift (δ) ppm	Assignment
152.0	C-4'
138.0	C-1'
126.0	C-3', C-5'
112.0	C-2', C-6'
49.0	C-2, C-6
25.0	C-4
24.0	C-3, C-5

Solvent: CDCl_3 . Spectrometer frequency: Not specified in the available data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch
~1595	Strong	Aromatic C=C stretch
~1505	Strong	N-O asymmetric stretch (NO ₂)
~1320	Strong	N-O symmetric stretch (NO ₂)
~1240	Strong	Aryl C-N stretch
~1115	Strong	Aliphatic C-N stretch

Mass Spectrometry (MS)

The mass spectrum of 1-(4-nitrophenyl)piperidine is characterized by its molecular ion peak and several key fragment ions.[\[1\]](#)

Table 4: Mass Spectrometry Data for 1-(4-Nitrophenyl)piperidine (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
206	100	[M] ⁺ (Molecular Ion)
176	~40	[M - NO] ⁺
160	~30	[M - NO ₂] ⁺
134	~20	[M - C ₄ H ₈ N] ⁺
120	~50	[C ₆ H ₄ NO] ⁺
77	~30	[C ₆ H ₅] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitrophenyl-piperidines is dominated by the electronic transitions of the nitrophenyl chromophore. The reaction of p-nitrophenyl acetate with piperidine, which forms a

nitrophenolate product, shows a characteristic absorption band around 400-420 nm.[2] For 1-(4-nitrophenyl)piperidine itself, the following absorption maxima are expected.

Table 5: UV-Vis Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

λ_{max} (nm)	Solvent	Assignment
~220	Ethanol	$\pi \rightarrow \pi^*$ transition of the benzene ring
~380	Ethanol	$n \rightarrow \pi^*$ transition of the nitro group

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of nitrophenyl-piperidines are provided below.

Synthesis of 1-(4-Nitrophenyl)piperidine

A common synthetic route involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with piperidine.

Procedure:

- Dissolve 1-chloro-4-nitrobenzene in a suitable solvent such as ethanol.
- Add an excess of piperidine to the solution.
- The reaction mixture is typically heated under reflux for several hours.
- After cooling, the product can be isolated by precipitation or extraction.
- Purification is achieved through recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the nitrophenyl-piperidine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid nitrophenyl-piperidine sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

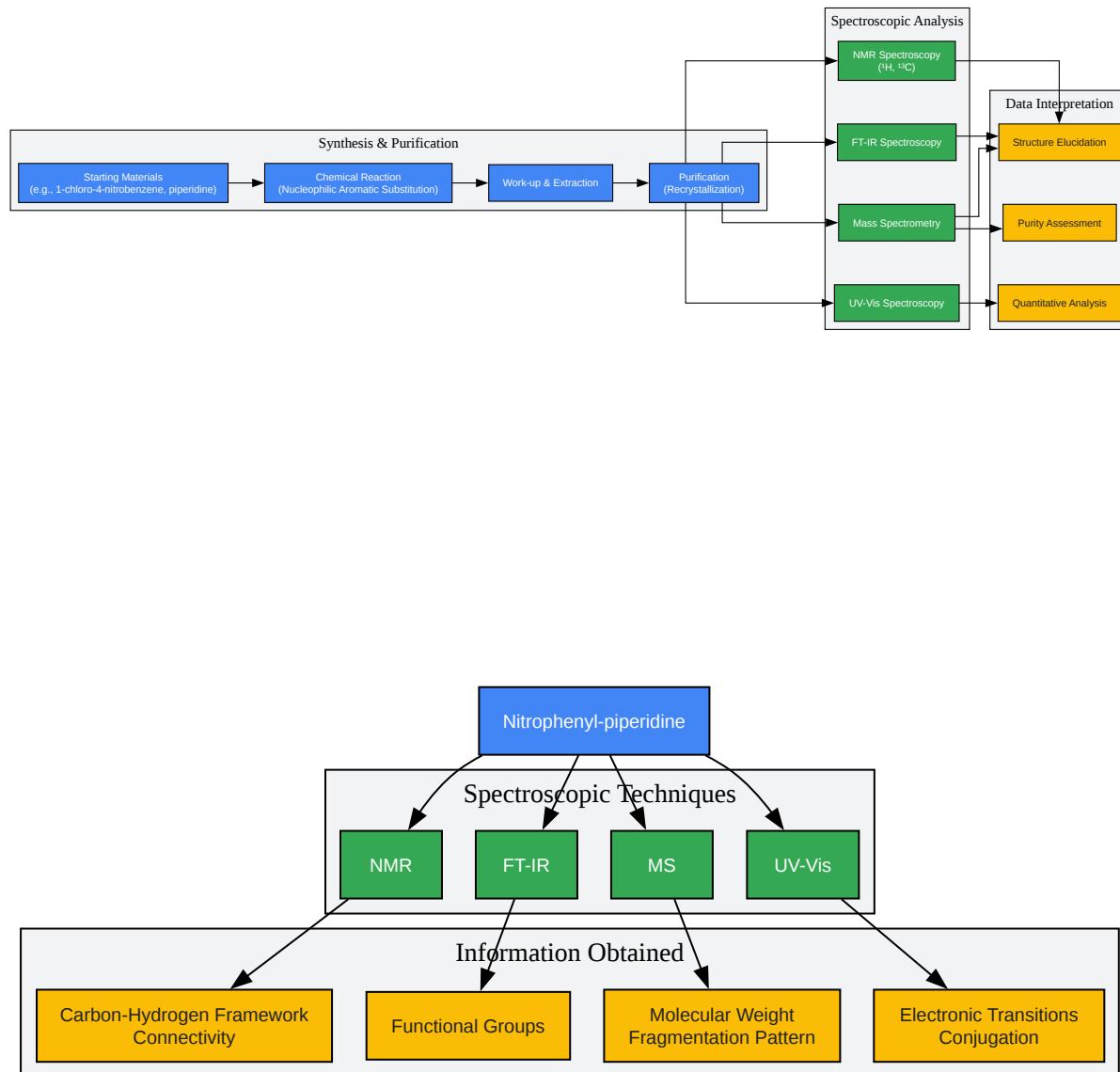
Instrument Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.

- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.

UV-Vis Spectroscopy

Sample Preparation:


- Prepare a stock solution of the nitrophenyl-piperidine in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

Instrument Parameters:

- Spectrophotometer: Double-beam UV-Vis spectrophotometer.
- Scan Range: 200-800 nm.
- Cuvette: 1 cm path length quartz cuvette.
- Blank: The pure solvent used for sample preparation.
- The instrument should be zeroed with the blank cuvette before measuring the absorbance of the sample solutions.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of nitrophenyl-piperidines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Nitrophenyl-piperidines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172221#spectroscopic-data-of-nitrophenyl-piperidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com